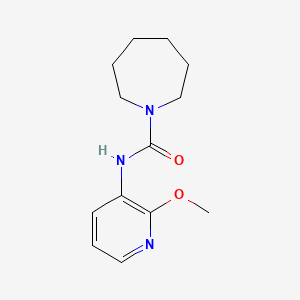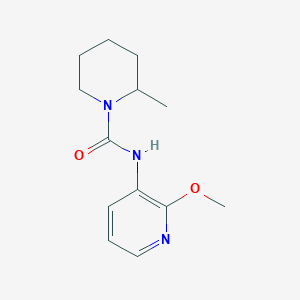![molecular formula C17H21N3 B7527531 3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7527531.png)
3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is often referred to as MIPT, and it is a synthetic compound that belongs to the class of indole-based research chemicals. MIPT has been synthesized using various methods, and it has shown promising results in various scientific studies.
作用機序
The mechanism of action of MIPT is not fully understood, but it is thought to act as a serotonin receptor agonist. It has been shown to have an affinity for various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. MIPT has also been shown to increase the release of serotonin in the brain, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
MIPT has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its effects on mood and behavior. MIPT has also been shown to have anxiolytic and antidepressant effects in animal studies. In addition, MIPT has been shown to have effects on blood pressure and heart rate, although the exact mechanisms behind these effects are not fully understood.
実験室実験の利点と制限
MIPT has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. MIPT is also relatively stable, which makes it suitable for long-term storage. However, MIPT has some limitations for lab experiments. It has not been extensively studied, which means that its effects and mechanisms of action are not fully understood. In addition, MIPT is a research chemical, which means that it may not be readily available for all researchers.
将来の方向性
There are several future directions for research on MIPT. One potential direction is to study its effects on other receptors in the central nervous system. Another direction is to investigate its potential use in the treatment of other psychiatric disorders, such as schizophrenia. Additionally, more research is needed to fully understand the mechanisms of action of MIPT and its effects on the body. Overall, MIPT is a promising compound for research, and further studies are needed to fully understand its potential applications.
合成法
MIPT can be synthesized using various methods, including the reaction of 2-methylindole with 4-piperidone, followed by the reaction of the resulting product with acrylonitrile. Another method involves the reaction of 2-methylindole with 1-benzylpiperidin-4-one, followed by the reaction of the resulting product with acrylonitrile. The synthesis of MIPT is a complex process that requires expertise and precision.
科学的研究の応用
MIPT has been used in various scientific studies due to its potential applications in research. It has been studied for its effects on the central nervous system, and it has been found to have an affinity for various receptors, including serotonin receptors. MIPT has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-13-17(15-5-2-3-6-16(15)19-13)14-7-11-20(12-8-14)10-4-9-18/h2-3,5-6,14,19H,4,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFCPSLUVBEEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCN(CC3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-chloro-1-methylbenzimidazol-2-yl)-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7527449.png)
![N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7527452.png)
![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[3-(methanesulfonamidomethyl)piperidin-1-yl]propanamide](/img/structure/B7527468.png)

![N-[(4-bromothiophen-2-yl)methyl]-4-fluoro-N-methylbenzamide](/img/structure/B7527478.png)

![1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)

![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7527511.png)
![N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B7527516.png)
![3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527524.png)
![1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7527537.png)
![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)
